molecular formula C10H3BrFN5O5 B2813910 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one CAS No. 2019140-71-5

4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B2813910
CAS RN: 2019140-71-5
M. Wt: 372.066
InChI Key: RHYOUOZNAPENIN-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one” has a molecular formula of C10H3BrFN5O5 . It’s a complex organic compound that contains bromine, fluorine, and nitro functional groups attached to different positions of the oxadiazole rings .


Synthesis Analysis

The synthesis of this compound involves various reaction conditions and reagents . For instance, one method involves the use of potassium carbonate in tetrahydrofuran for 1 hour . Another method involves the use of triethylamine in tetrahydrofuran at 75℃ . The yield of the reactions varies depending on the conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The compound can undergo various chemical reactions depending on the conditions . For instance, it can react with potassium carbonate in tetrahydrofuran to form a new compound . It can also react with triethylamine in tetrahydrofuran at 75℃ to form another compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H3BrFN5O5), average mass (372.064 Da), and monoisotopic mass (370.930145 Da) . Other properties like melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Synthesis and Characterization

The compound 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one and its derivatives are primarily involved in the synthesis and characterization of novel materials with potential biological activities. These compounds are synthesized through various chemical reactions, and their structures are characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. For example, a study discussed the synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to the compound . The synthesized compounds were further screened for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Antimicrobial and Antifungal Activities

Compounds with 1,3,4-oxadiazole and related structures have been extensively studied for their antimicrobial and antifungal activities. Various derivatives of 1,3,4-oxadiazoles have demonstrated moderate to good antiproliferative activity against a range of microbial species. For instance, research has shown the potential of triazole-oxadiazole compounds as potent and safe antifungal agents, particularly against Candida species. These compounds have shown significant inhibitory effects and are investigated for their mechanism of action and safety profiles (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Liquid Crystalline Properties and Material Synthesis

The structural properties of compounds like 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one are also of interest in the synthesis of materials with specific physical properties, such as liquid crystalline behaviors. Studies in this field focus on understanding how the presence of different substituents and molecular structures influences the liquid crystalline phase and thermal stability of the materials. For example, the synthesis of mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group was studied, highlighting the role of alkoxy terminal chains and heterocyclic rings in the liquid crystalline properties of the molecules (Abboud, Lafta, & Tomi, 2017).

Safety and Hazards

The compound is classified as a warning signal word . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrFN5O5/c11-5-3-4(1-2-6(5)12)16-8(14-21-10(16)18)7-9(17(19)20)15-22-13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYOUOZNAPENIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrFN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

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